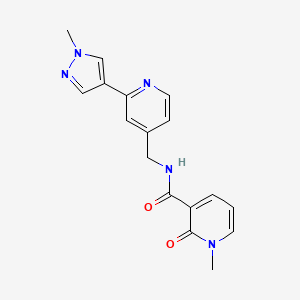

1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

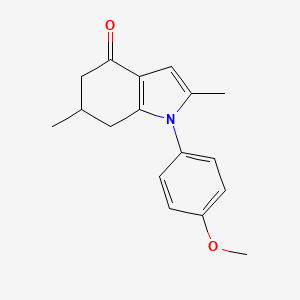

The synthesis of related compounds involves multi-step reactions, often starting with simple precursors. For instance, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was achieved by reacting ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine . Similarly, dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate was synthesized using a Hantzsch condensation reaction facilitated by microwave irradiation . These methods suggest that the synthesis of the compound may also involve a multi-step process with a focus on condensation reactions and possibly microwave-assisted techniques.

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various spectroscopic methods, including IR, NMR, and mass spectrometry, as well as X-ray crystallography . Density functional theory (DFT) calculations have been used to predict molecular geometries and vibrational frequencies, which have shown good agreement with experimental data . These techniques would likely be applicable in analyzing the molecular structure of "1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one".

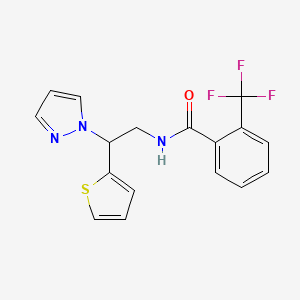

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of compounds exactly matching the one . However, they do discuss the reactivity of similar compounds. For example, the photoisomerization of an aromatic analogue of retinoic acid was studied, indicating that such compounds can undergo isomerization under certain conditions . This suggests that "1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one" may also exhibit interesting reactivity under light exposure or other specific conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through experimental and theoretical methods. For instance, the nonlinear optical properties of some compounds have been predicted to be significant, indicating potential applications in non-linear optics . The stability of molecules has been analyzed using natural bond orbital (NBO) analysis, which provides insights into hyper-conjugative interactions and charge delocalization . These studies suggest that "1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one" may also possess interesting optical properties and a stable molecular conformation due to similar interactions.

Applications De Recherche Scientifique

Redox Properties and Novel Redox Systems

- The compound's redox properties are explored through the development of a sterically protecting group carrying a reversible redox site, applied in the construction of a novel redox system combining diphosphene and triarylamine units (Tsuji, Sasaki, & Yoshifuji, 1999).

Synthesis and Crystallography

- The synthesis of related compounds, such as N,N′-Dicyclohexyl-N-[(1RS,2RS,6SR)-4-(4-methoxyphenyl)-2,6-dimethyl-3-cyclohexene-1-carbonyl]urea, involves a complex process of enantiomer resolution and has been analyzed through X-ray crystallography (Xie, Meyers, & Robinson, 2004).

Structural Analysis

- The molecular and crystal structure of similar compounds, such as 2,6-dimethyl-3-acetyl-5-carbomethoxy-4-(4′-methoxyphenyl)-1,4-dihydropyridine, has been characterized, revealing significant intra and intermolecular hydrogen bonds, and adopting a flat boat conformation in the dihydropyridine ring (Mahendra et al., 2004).

Reaction Kinetics and Fragmentation Studies

- Studies on similar compounds, like 5-methoxy-2,2-dimethylindan-1-ol radical cation, have focused on reaction kinetics, suggesting that deprotonation rate increases when the C–H bond aligns with the π-system, important for understanding bond cleavage in similar chemical structures (Bellanova, Bietti, Ercolani, & Salamone, 2002).

Photoinduced Electron-Transfer Reactions

- Research on compounds like (E,E)-3,6-bis(4-methoxyphenyl)octa-2,6-diene demonstrates the kinetic control in photoinduced electron-transfer reactions, offering insights into the behavior of similar chemical structures under specific conditions (Ikeda et al., 1997).

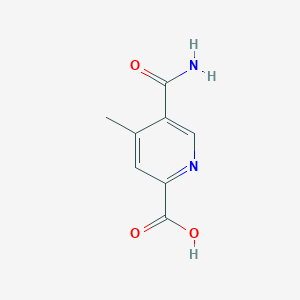

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-11-8-16-15(17(19)9-11)10-12(2)18(16)13-4-6-14(20-3)7-5-13/h4-7,10-11H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOKKUXCVDIKBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(N2C3=CC=C(C=C3)OC)C)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dimethyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3003445.png)

![1-((1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3003447.png)

![(Z)-5-bromo-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3003448.png)

![4-[1-(4-fluorophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B3003450.png)

![1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3003453.png)

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]ethanesulfonamide](/img/structure/B3003459.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3003460.png)